molecular formula C12H14N2O2S B2865875 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1179043-51-6

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2865875
CAS No.: 1179043-51-6
M. Wt: 250.32
InChI Key: HYSYJANOXHIVEU-UHFFFAOYSA-N
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Description

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a thiophene ring, a piperazine moiety, and a propenone group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromatic properties, and the piperazine ring, often found in pharmacologically active compounds, makes this molecule a valuable subject for research.

Preparation Methods

The synthesis of 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiophene-3-carbonyl Chloride: Thiophene-3-carboxylic acid is reacted with thionyl chloride to form thiophene-3-carbonyl chloride.

    Reaction with Piperazine: The thiophene-3-carbonyl chloride is then reacted with piperazine to form 1-(thiophene-3-carbonyl)piperazine.

    Formation of the Propenone Group: The final step involves the reaction of 1-(thiophene-3-carbonyl)piperazine with acryloyl chloride to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Comparison with Similar Compounds

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and biological properties.

Properties

IUPAC Name

1-[4-(thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-11(15)13-4-6-14(7-5-13)12(16)10-3-8-17-9-10/h2-3,8-9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSYJANOXHIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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